molecular formula C21H17NO4 B028665 [3-acetyloxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate CAS No. 107758-96-3

[3-acetyloxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate

Cat. No.: B028665
CAS No.: 107758-96-3
M. Wt: 347.4 g/mol
InChI Key: PFLRICWGAZWIAB-DHZHZOJOSA-N
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Description

Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester is a complex organic compound with the molecular formula C21H17NO4 and a molecular weight of 347.36 g/mol This compound is known for its unique structure, which includes a quinoline moiety and a phenylene ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester typically involves the esterification of 1,3-benzenediol with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-(quinolin-2-yl)vinyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Scientific Research Applications

Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, leading to various biological effects. The ester group can undergo hydrolysis, releasing active intermediates that further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester
  • Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,4-phenylene ester
  • Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,2-phenylene ester

Uniqueness

Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

107758-96-3

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

[3-acetyloxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate

InChI

InChI=1S/C21H17NO4/c1-14(23)25-19-12-9-17(21(13-19)26-15(2)24)8-11-18-10-7-16-5-3-4-6-20(16)22-18/h3-13H,1-2H3/b11-8+

InChI Key

PFLRICWGAZWIAB-DHZHZOJOSA-N

SMILES

CC(=O)OC1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC(=O)C

Isomeric SMILES

CC(=O)OC1=CC(=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC(=O)C

Synonyms

Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester

Origin of Product

United States

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